3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-carbonyl)piperidine
Description
Properties
IUPAC Name |
[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-19(16-9-5-11-24-16)22-10-4-8-15(13-22)18-21-20-17(25-18)12-14-6-2-1-3-7-14/h1-3,5-7,9,11,15H,4,8,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQPPUFZKOAKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NN=C(S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Core Formation
The synthesis of the 1,3,4-thiadiazole moiety typically begins with cyclocondensation reactions. A widely adopted method involves the reaction of thioketones with hydrazine derivatives, followed by oxidative cyclization. For instance, benzyl hydrazine carbodithioate has been utilized as a precursor, reacting with carbonyl-containing intermediates under solvent-free conditions to form the 5-benzyl-substituted thiadiazole ring. This approach minimizes solvent waste and enhances reaction efficiency, achieving yields of 50–56% under optimized grinding conditions.
In alternative protocols, 5-aryl-1,3,4-thiadiazol-2-amine derivatives are functionalized via nucleophilic substitution. For example, chloroacetylation of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of anhydrous sodium acetate generates a reactive intermediate, which subsequently undergoes substitution with piperidine derivatives. This two-step process ensures regioselective incorporation of the benzyl group at the 5-position of the thiadiazole.
Piperidine Functionalization
The piperidine ring is introduced through acylation or alkylation reactions. A key step involves the reaction of 1-(furan-2-carbonyl)piperidine with the preformed thiadiazole intermediate. In one protocol, furan-2-carbonyl chloride is reacted with the secondary amine group of piperidine under basic conditions (e.g., triethylamine in dry benzene), yielding the furan-carbonyl-piperidine moiety. This intermediate is then coupled to the 5-benzyl-1,3,4-thiadiazol-2-yl group via a nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reaction.
Solvent-Free vs. Conventional Synthesis
Comparative studies highlight the advantages of solvent-free synthesis. For example, grinding 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with benzyl hydrazine carbodithioate in a mortar for 5–7 minutes achieves faster reaction kinetics (2 hours vs. 24 hours in solution) and higher purity. This method avoids the use of volatile organic solvents, aligning with green chemistry principles.
Optimization of Reaction Conditions
Catalysts and Reagents
The choice of catalyst significantly impacts yield. Triethylamine (TEA) is commonly employed to neutralize HCl generated during acylation reactions, with molar ratios of 1:1.2 (substrate:TEA) proving optimal. For substitution reactions, catalytic amounts of piperidine (5 mol%) enhance nucleophilicity, improving coupling efficiency with the thiadiazole intermediate.
Temperature and Time
Reaction temperatures range from room temperature (for solvent-free grinding) to reflux conditions (80–110°C) in benzene or toluene. Cyclocondensation typically requires 2–3 hours under reflux, whereas solvent-free methods complete within 5–10 minutes. Prolonged heating (>6 hours) may lead to side reactions, such as ring-opening of the thiadiazole.
Purification and Isolation Techniques
Recrystallization
Recrystallization from dimethylformamide (DMF) and ethanol (1:3 v/v) is the most cited purification method, yielding crystalline products with >95% purity. The compound’s solubility profile—insoluble in water but soluble in polar aprotic solvents—facilitates selective crystallization.
Chromatographic Methods
Column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) as eluent resolves non-polar impurities, particularly unreacted benzyl precursors. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (70:30) mobile phase achieves >99% purity for pharmacological studies.
Characterization and Analytical Data
Spectroscopic Analysis
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1H NMR (400 MHz, DMSO-d6) : Key signals include δ 7.20–8.07 ppm (aromatic protons from benzyl and furan groups), δ 3.46 ppm (piperidine CH2 adjacent to the carbonyl), and δ 1.42 ppm (piperidine ring CH2).
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IR (KBr) : Peaks at 1735 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (C=N), and 1580 cm⁻¹ (C=C aromatic).
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Mass Spectrometry : Molecular ion peak at m/z 353.4 [M+H]⁺ confirms the molecular formula C19H19N3O2S.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the benzyl group.
Reduction: Reduction reactions can occur at the carbonyl group or the thiadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Overview
3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-carbonyl)piperidine is a compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structural features allow it to interact with biological systems, leading to various applications in drug development and therapeutic interventions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives of thiadiazole can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents.
Anti-cancer Properties
Thiadiazole derivatives have been investigated for their anti-cancer effects. The incorporation of furan and benzyl groups enhances the biological activity of these compounds. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth, suggesting their potential as anti-cancer agents.
Anti-parasitic Activity
The compound has shown promise in anti-parasitic applications, particularly against protozoan parasites such as Leishmania species. Similar compounds have been synthesized and tested for their efficacy against Leishmania major, with some exhibiting significant activity against the promastigote form of the parasite .
Case Studies
Mechanism of Action
The mechanism of action of 3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-carbonyl)piperidine involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound may affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Heteroaromatic Substituents : Replacing benzyl (target) with 2-fluorophenyl (BG12825) introduces stronger electronegativity, which may alter binding affinity in enzyme inhibition .
Physicochemical and Pharmacokinetic Properties
Implications :
- The target compound’s moderate ClogP and polar surface area (~80 Ų) suggest balanced solubility and permeability, favorable for oral bioavailability.
- BG12825’s higher ClogP may limit aqueous solubility but improve CNS penetration .
- The cyclopropyl-oxadiazole derivative () exhibits optimal metabolic stability due to fewer rotatable bonds and a compact structure .
Q & A
Q. What protocols assess metabolic stability and degradation pathways in vitro?
- Methodological Answer :
- HPLC-MS Analysis : Incubate with liver microsomes (human/rat) and monitor parent compound depletion. Major metabolites (e.g., hydroxylated benzyl or oxidized thiadiazole) are identified via MS/MS fragmentation .
- Stability Conditions : Test pH-dependent degradation (e.g., simulate gastric fluid at pH 2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
